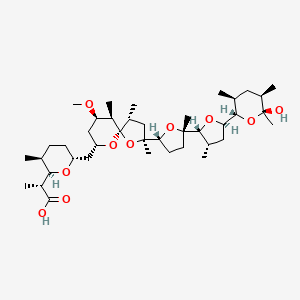
(S)-WAY 100135 dihydrochloride
Overview
Description
“(S)-WAY 100135 dihydrochloride” is a selective and potent SR-1B antagonist . It is also known by its chemical name "N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl) -2-phenylpropanamide dihydrochloride" .
Molecular Structure Analysis
The molecular formula of “this compound” is C24H35Cl2N3O2 . The molecular weight is 468.47 g/mol . The InChIKey, a unique identifier for chemical substances, is VJGZNBYDSDEOED-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 468.47 g/mol . It has a high purity, usually ≥99% as determined by HPLC .
Scientific Research Applications
Anxiolytic Effects
- Anxiolytic-like Effects in Mice: (S)-WAY 100135 dihydrochloride has been demonstrated to produce anxiolytic-like effects in the murine elevated plus-maze test, indicating its potential utility in anxiety-related disorders. This was observed through its impact on open arm entries and time, without altering general activity levels (Rodgers & Cole, 1994).
Modulation of Psychotomimetic Effects
- Attenuation of MK-801 Effects: The compound has been found to attenuate the psychotomimetic effects of MK-801, a non-competitive antagonist of NMDA receptors, suggesting that 5-HT1A receptors might be involved in these psychotomimetic effects and that this compound might have potential antipsychotic properties (Wdzony et al., 2000).
Effects on Behavioral and Cognitive Functions
- Influence on Spatial Learning: Research indicates that this compound can prevent the impairment of spatial learning caused by scopolamine, suggesting its role in modulating cognitive functions related to spatial memory (Carli et al., 1995).
Modulation of Neurochemical Profiles
- Impact on 5-HT Release: The compound has been studied for its effects on serotonin (5-HT) release, showing that it does not significantly alter extracellular levels of 5-HT in the hippocampus, demonstrating a lack of 5-HT1A receptor agonist properties (Routledge et al., 1993).
Mechanism of Action
Target of Action
WAY-100135 (dihydrochloride) is a serotonergic drug of the phenylpiperazine family . The primary target of this compound is the 5-HT 1A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, cognition, learning, memory, and numerous physiological processes .
Mode of Action
WAY-100135 (dihydrochloride) acts as a potent antagonist of the 5-HT 1A receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, WAY-100135 (dihydrochloride) binds to the 5-HT 1A receptor, blocking the action of serotonin and thereby reducing the activity of the serotonin system .
Biochemical Pathways
The action of WAY-100135 (dihydrochloride) on the 5-HT 1A receptor affects the serotonin system, which is involved in numerous biochemical pathways. These pathways influence various physiological processes, including mood regulation, cognition, learning, and memory . By acting as an antagonist of the 5-HT 1A receptor, WAY-100135 (dihydrochloride) can modulate these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of WAY-100135 (dihydrochloride)'s action are primarily related to its antagonistic effect on the 5-HT 1A receptor. By blocking this receptor, WAY-100135 (dihydrochloride) reduces the activity of the serotonin system . This can lead to changes in mood, cognition, learning, and memory, among other effects .
Action Environment
The action, efficacy, and stability of WAY-100135 (dihydrochloride) can be influenced by various environmental factors. These may include the presence of other substances that can interact with the 5-HT 1A receptor, the pH of the environment, and the temperature
Properties
IUPAC Name |
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZNBYDSDEOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564209 | |
| Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149055-79-8, 149007-54-5 | |
| Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-WAY 100135 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-WAY 100135 dihydrochloride affect the adenosine-mediated modulation of serotonin release in the dorsal raphe nuclei?
A1: Research shows that transient adenosine application significantly reduces electrically evoked serotonin release in mouse brain slices. [] This effect is not directly mediated by adenosine receptors, as demonstrated in studies using A1 and A3 receptor knockout mice. [] Interestingly, perfusion with this compound, a selective 5-HT1A autoreceptor antagonist, completely abolished the inhibitory effect of transient adenosine on serotonin release. [] This suggests that adenosine's transient modulation of serotonin release in the dorsal raphe nuclei is primarily regulated by 5-HT1A autoreceptors and not directly through adenosine receptors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)





![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)

